Predicted Lipophilicity: logP Advantage of 1,1,1-Trichloro-2-tridecanone over Non-Chlorinated 2-Tridecanone
The trichloromethyl group significantly increases lipophilicity, which governs membrane permeability, organic-phase partitioning, and environmental fate. Predicted logP for 1,1,1-trichloro-2-tridecanone is estimated at 2.55, representing a notable increase over the experimentally determined logP of 2-tridecanone, which is approximately 1.5-2.0 based on its shorter chain length and absence of chlorine . This difference is consistent with the well-established contribution of the trichloromethyl moiety to hydrophobicity in congeneric series .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP: 2.55 |
| Comparator Or Baseline | 2-Tridecanone (CAS 593-08-8): predicted logP ~1.5-2.0 |
| Quantified Difference | Δ logP ≈ +0.5 to +1.0 log units (estimated) |
| Conditions | In silico prediction; comparison based on chemical class trends for trichloromethyl vs. methyl ketones |
Why This Matters
Higher logP directly affects solubility in non-polar media, suitability for lipid-based formulations, and extraction efficiency in biphasic systems, making the chlorinated compound preferable where enhanced hydrophobicity is required.
- [1] MMsINC Database. Predicted properties for C13H23Cl3O: SlogP 2.5523. University of Padova. View Source
- [2] 2-Tridecanone. PubChem CID 61294. Predicted logP ~1.5-2.0 (XLogP3). View Source
